molecular formula C6H12O6 B1629492 beta-D-allofuranose CAS No. 36468-80-1

beta-D-allofuranose

Cat. No. B1629492
CAS RN: 36468-80-1
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-AIECOIEWSA-N
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Description

β-D-allofuranose, also known as allofuranose , is a six-membered sugar molecule. It belongs to the class of aldohexoses and shares structural similarities with other hexoses like glucose and galactose. The “β” designation indicates the stereochemistry of the hydroxyl group at the anomeric carbon (C1) position.



Synthesis Analysis

The synthesis of β-D-allofuranose involves several methods, including chemical synthesis , enzymatic reactions , and fermentation processes . Researchers have explored various routes to obtain this sugar, often starting from simpler precursors. These synthetic pathways enable the production of β-D-allofuranose for both research purposes and potential applications.



Molecular Structure Analysis

The molecular formula of β-D-allofuranose is C6H12O6 . It consists of a six-carbon backbone with an oxygen atom forming a furan ring. The stereochemistry at the anomeric carbon determines whether it is β-D-allofuranose or its α-anomer. The furanose ring imparts rigidity to the structure, affecting its reactivity and interactions with other molecules.



Chemical Reactions Analysis

β-D-allofuranose participates in various chemical reactions, including glycosylation , oxidation , and reduction . Its reactivity at the anomeric carbon allows it to form glycosidic bonds with other sugars, leading to the synthesis of oligosaccharides and polysaccharides. Additionally, it can undergo ring-opening reactions under specific conditions.



Physical And Chemical Properties Analysis


  • Solubility : β-D-allofuranose is water-soluble due to its hydrophilic hydroxyl groups.

  • Melting Point : The melting point of β-D-allofuranose is approximately 150°C .

  • Optical Rotation : It exhibits a positive optical rotation due to its D-configuration.

  • Sweetness : While not as sweet as glucose, it possesses a mild sweetness.


Scientific Research Applications

Synthesis and Biomedical Applications

β-D-Allofuranose derivatives have been extensively studied for their potential in biomedical applications, particularly in the development of novel therapeutic agents. For instance, purine nucleosides derivatives of allofuranose have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. One such compound, the 9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine, showed notable potency, indicating the potential of β-D-allofuranose derivatives in cancer therapy (Besada, Costas, Teijeira, & Terán, 2010). Additionally, systematic synthesis of α- and β-D-xylofuranosyl nucleosides of naturally occurring bases in nucleic acids, along with their antiviral, antimetabolic, and cytostatic properties, further emphasizes the role of furanosyl derivatives in medicinal chemistry (Gosselin, Bergogne, de Rudder, De Clercq, & Imbach, 1986).

Chemical Synthesis and Modification

The modification of β-D-allofuranose has led to the development of various compounds with potential therapeutic applications. For example, side-chain analogs of 3'-azido-3'-deoxythymidine (AZT) were synthesized starting from β-D-allofuranose derivatives, demonstrating the versatility of this sugar in the synthesis of bioactive compounds (Hiebl, Zbiral, Balzarini, & De Clercq, 1992). The synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose as potential antitumor agents further showcases the application of β-D-allofuranose in creating compounds with specific biological activities (Nelson, El Khadem, Whitten, & Sesselman, 1983).

Advanced Chemical Transformations

β-D-Allofuranose is also pivotal in advanced chemical transformations. For instance, the synthesis of medium heterocyclic rings from 6-deoxy-D-allose, which is closely related to β-D-allofuranose, demonstrates the utility of such sugars in complex chemical syntheses (Ritchie, Stoddart, Vyas, & Szarek, 1974). Similarly, studies on the gas phase reactions of β-D-allofuranose derivatives with electrophiles derived from acetone under chemical ionization conditions provide insights into the reactivity of these compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals (Flechtner, Winnik, & Tevesz, 1996)

Safety And Hazards

β-D-allofuranose is generally considered safe for consumption. However, like other sugars, excessive intake can contribute to health issues such as diabetes and obesity . As with any chemical, proper handling and storage are essential to prevent accidents.


Future Directions

Research on β-D-allofuranose continues to explore its biological functions , synthetic methods , and applications . Investigating its role in disease pathways, developing efficient synthesis routes, and utilizing it in drug delivery systems are promising avenues for future studies.


properties

IUPAC Name

(2R,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-AIECOIEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-allofuranose

CAS RN

36468-80-1
Record name beta-D-Allofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-ALLOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRK79QX3S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RGS Ritchie - 2002 - elibrary.ru
Applications of addition reactions in synthetic carbohydrate chemistry, synthesis of di-(6-deoxy-beta-D-allofuranose) 1,5':1',5-dianhydride. … APPLICATIONS OF ADDITION REACTIONS IN SYNTHETIC …
Number of citations: 2 elibrary.ru
P KOLL - 1978 - pascal-francis.inist.fr
… EINE EINFACHE METHODE ZUR DARSTELLUNG DER ISOPROPYLIDEN-DERIVATE DER 1,6-ANHYDRO-BETA -D-ALLOFURANOSE UND DER 1,5-ANHYDRO-BETA -D-ALLOFURANOSE …
Number of citations: 0 pascal-francis.inist.fr
P KOLL - TETRAHEDRON LETTERS, 1978 - PERGAMON-ELSEVIER SCIENCE …
Number of citations: 0

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